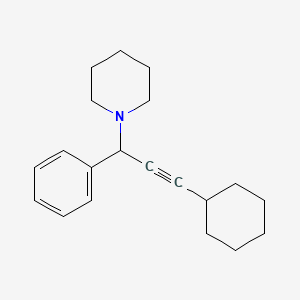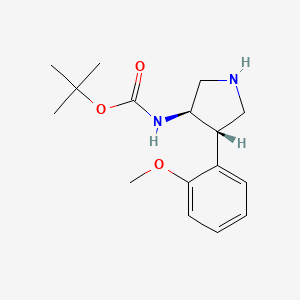![molecular formula C15H28O3Si B11839931 2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 69152-09-6](/img/structure/B11839931.png)
2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one is an organic compound that features a cyclobutanone core substituted with an ethoxycyclohexyl group and a trimethylsilyloxy group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one typically involves the following steps:
Formation of the Cyclobutanone Core: This can be achieved through [2+2] cycloaddition reactions involving alkenes and ketenes.
Introduction of the Ethoxycyclohexyl Group: This step might involve the alkylation of the cyclobutanone core using ethoxycyclohexyl halides under basic conditions.
Attachment of the Trimethylsilyloxy Group: This can be done through silylation reactions using trimethylsilyl chloride and a suitable base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions might yield alcohols or alkanes.
Substitution: The ethoxy and trimethylsilyloxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or halide ions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclobutanone carboxylic acids, while reduction could produce cyclobutanol derivatives.
Aplicaciones Científicas De Investigación
2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one could have various applications in scientific research:
Chemistry: As a building block in organic synthesis.
Biology: Potential use in studying biological pathways and mechanisms.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to downstream effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- 2-(1-Ethoxycyclohexyl)-2-hydroxycyclobutan-1-one
Propiedades
Número CAS |
69152-09-6 |
|---|---|
Fórmula molecular |
C15H28O3Si |
Peso molecular |
284.47 g/mol |
Nombre IUPAC |
2-(1-ethoxycyclohexyl)-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C15H28O3Si/c1-5-17-14(10-7-6-8-11-14)15(12-9-13(15)16)18-19(2,3)4/h5-12H2,1-4H3 |
Clave InChI |
FEXXBJNRDHSRGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCCCC1)C2(CCC2=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


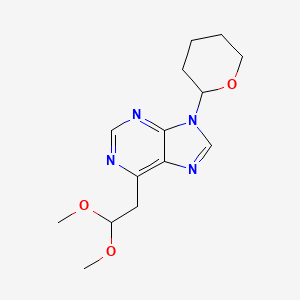
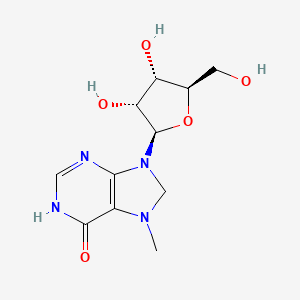
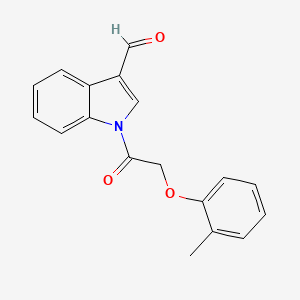


![7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839890.png)
![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline](/img/structure/B11839895.png)
![N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11839900.png)
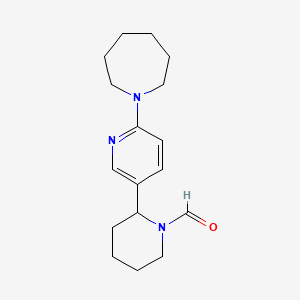
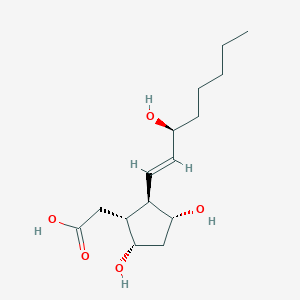
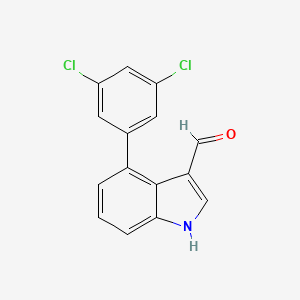
![6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11839914.png)
